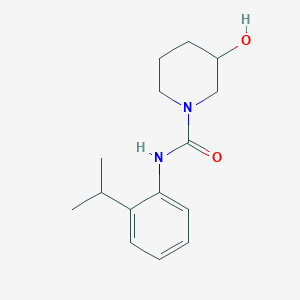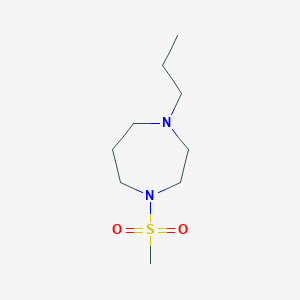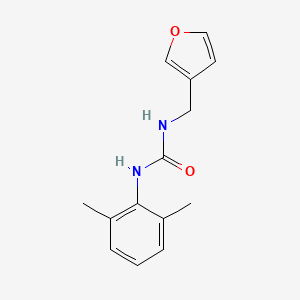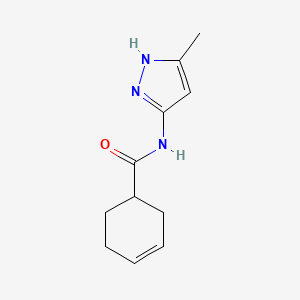![molecular formula C17H17NO2S B7527038 [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPTM and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MPTM is not fully understood, but it is believed to involve the modulation of various signaling pathways in the central nervous system. MPTM has been shown to interact with various receptors, including dopamine receptors, serotonin receptors, and nicotinic acetylcholine receptors. These interactions result in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
MPTM has been shown to have significant biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the induction of neuroprotective effects. MPTM has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, MPTM has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
MPTM has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, MPTM also has several limitations, including its relatively low potency and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of MPTM, including the investigation of its potential as a therapeutic agent for the treatment of various diseases, the development of more potent analogs of MPTM, and the exploration of its potential applications in synthetic biology. In addition, further studies are needed to fully understand the mechanism of action of MPTM and its effects on the central nervous system.
Synthesis Methods
The synthesis of MPTM involves the reaction of 4-methoxybenzaldehyde with 2-acetylthiophene in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid and sodium borohydride to obtain MPTM. The yield of this reaction is typically around 70-80%.
Scientific Research Applications
MPTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and synthetic biology. In medicinal chemistry, MPTM has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuropharmacology, MPTM has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuronal activity. In synthetic biology, MPTM has been used as a building block for the construction of novel molecular architectures.
properties
IUPAC Name |
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-6-4-13(5-7-15)14-8-10-18(11-9-14)17(19)16-3-2-12-21-16/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFPDWKFHUEMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)







![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
